molecular formula C15H10Cl2N4O2 B6033434 5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole

5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole

Cat. No. B6033434
M. Wt: 349.2 g/mol
InChI Key: LNBRXFOANHATAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of tetrazoles and has been found to exhibit promising biological and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole is not fully understood. However, studies have suggested that this compound acts by modulating the activity of various neurotransmitters such as GABA, serotonin, and dopamine. It has also been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation, pain, and anxiety in various animal models. It has also been found to possess potent antimicrobial and antitumor activities. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole is its ease of synthesis. This compound can be synthesized using simple and cost-effective methods. It also exhibits potent biological and pharmacological activities, making it an attractive candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole. One of the potential applications of this compound is in the development of novel anti-inflammatory and analgesic drugs. It also holds promise for the treatment of various neurological disorders such as epilepsy and anxiety. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole is a chemical compound that exhibits significant biological and pharmacological activities. Its ease of synthesis and potent activities make it an attractive candidate for further research in various fields. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole involves the reaction of 3,4-dichlorobenzylamine with 5-(1,3-benzodioxol-5-yl)-1H-tetrazole in the presence of a suitable solvent and a catalyst. The reaction mixture is heated under reflux conditions for a specific period, and the resulting product is purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant anti-inflammatory, analgesic, anticonvulsant, and anxiolytic activities. It has also been shown to possess potent antitumor and antimicrobial properties.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2/c16-11-3-1-9(5-12(11)17)7-21-19-15(18-20-21)10-2-4-13-14(6-10)23-8-22-13/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBRXFOANHATAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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